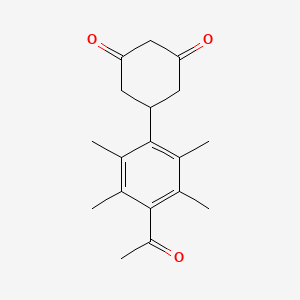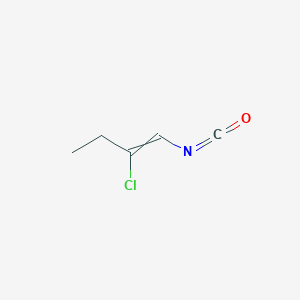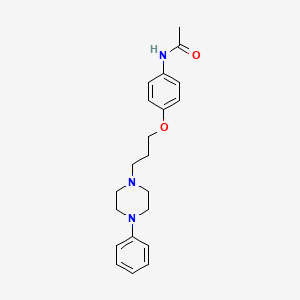
2-(4-Phenoxybutyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenoxybutyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxybutyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of 4-phenoxybutene using peroxyacids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Sulfur Ylide Method: Another method involves the reaction of sulfur ylides with 4-phenoxybutyl aldehyde to form the oxirane ring.
Halohydrin Cyclization: This method involves the formation of a halohydrin intermediate, which is then cyclized to form the oxirane ring in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Peroxyacids (e.g., mCPBA), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Diols, carbonyl compounds.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, and thiols.
Applications De Recherche Scientifique
2-(4-Phenoxybutyl)oxirane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Phenoxybutyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the compound can form covalent bonds with target molecules, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
- cis-2,3-Epoxybutane (c23EB)
- trans-2,3-Epoxybutane (t23EB)
- 1,2-Epoxybutane (12EB)
- 1,2,3,4-Diepoxybutane (DEB)
- 3,3-Dimethylepoxybutane (33DMEB)
Comparison: 2-(4-Phenoxybutyl)oxirane is unique due to its phenoxybutyl group, which imparts distinct chemical properties compared to other oxirane compoundsFor example, the presence of the phenoxy group can enhance the compound’s hydrophobicity and its ability to interact with biological membranes, making it a valuable molecule in medicinal chemistry .
Propriétés
Numéro CAS |
85234-59-9 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(4-phenoxybutyl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-2-6-11(7-3-1)13-9-5-4-8-12-10-14-12/h1-3,6-7,12H,4-5,8-10H2 |
Clé InChI |
GRXXIEFDQZBSQD-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



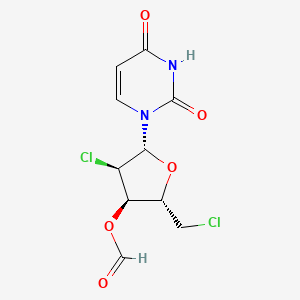
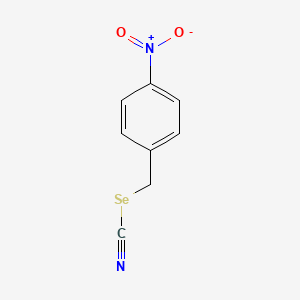

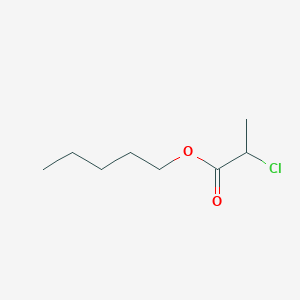
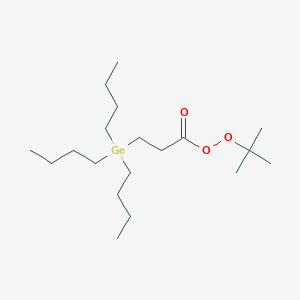


![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
